[2-(Butylamino)-2-oxoethoxy]acetic acid
Description
[2-(Butylamino)-2-oxoethoxy]acetic acid is a bifunctional compound characterized by a central ether-oxygen bridge connecting a butylamino-substituted carbonyl group to an acetic acid moiety. Its structure enables versatility as a linker in medicinal chemistry, particularly in the synthesis of bivalent ligands targeting receptor heterodimers (e.g., mu opioid and chemokine receptors) . The butylamino group contributes to lipophilicity, influencing membrane permeability and molecular interactions. This compound is synthesized via reactions involving diglycolic anhydride or substituted amino acids, with yields varying based on reaction conditions .
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-[2-(butylamino)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C8H15NO4/c1-2-3-4-9-7(10)5-13-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
FHXUFSGUMDDKCP-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)COCC(=O)O |
Canonical SMILES |
CCCCNC(=O)COCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
2.2 Variations in the Carboxylic Acid Moiety
Replacing the acetic acid group modifies acidity and binding affinity:
- Propyl 2-[4-[2-(Diethylamino)-2-oxoethoxy]-3-methoxyphenyl]acetate: An ester derivative with improved bioavailability due to reduced ionization at physiological pH .
2.3 Linker Flexibility and Length
- Diglycolic Anhydride-Derived Linkers: Compounds like this compound use a short, rigid linker, favoring precise spatial alignment in bivalent ligands .
- Succinic Anhydride-Derived Linkers: Longer linkers (e.g., 4-oxobutanoic acid derivatives) introduce flexibility, accommodating larger receptor interfaces .
Table 2: Linker Comparison
2.4 Functional Group Additions for Targeted Activity
- Aromatic Substituents: Pyrimidine or thiazole rings (e.g., 2-(2-((5-(4-nitrophenyl)thiazol-2-yl)amino)-2-oxoethoxy)acetic acid) enhance binding to receptors like PPARγ, with nitro groups influencing electron-withdrawing effects .
- Hydrogen-Bonding Motifs : Crystallographic data for 2-(2-ethoxy-2-oxoacetamido)benzoic acid reveal planar geometries stabilized by O–H⋯O bonds, suggesting utility in crystal engineering .
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